

A Technical Guide to the Physicochemical Properties of 5-O-Methylquercetin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-O-Methylquercetin, also known as **Azaleatin**, is a naturally occurring O-methylated flavonol, a type of flavonoid found in various plant species, including Rhododendron and Plumbago.[1] As a derivative of the well-researched flavonoid quercetin, 5-O-Methylquercetin is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core physicochemical properties of 5-O-Methylquercetin, offering critical data and methodologies for researchers in drug discovery and development.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Table 1: General and Predicted Physicochemical Properties of 5-O-Methylquercetin



Property	Value	Source
IUPAC Name	2-(3,4-dihydroxyphenyl)-3,7- dihydroxy-5-methoxychromen- 4-one	[1]
Synonyms	Azaleatin, Quercetin 5-methyl ether	[1]
CAS Number	529-51-1	[2][3]
Molecular Formula	C16H12O7	[4]
Molecular Weight	316.26 g/mol	[4]
Appearance	Off-White to Light Yellow Solid	[3][4]
Melting Point	260-263 °C	[2]
Boiling Point (Predicted)	657.3 ± 55.0 °C	[3][5]
Density (Predicted)	1.634 ± 0.06 g/cm ³	[3]
pKa (Predicted)	6.31 ± 0.40	[6]
logP (Predicted)	2.1	[7]
Water Solubility (Predicted)	Low	[7]

Experimental Protocols

Accurate determination of physicochemical properties relies on robust experimental protocols. The following sections outline detailed methodologies relevant to the characterization of 5-O-Methylquercetin.

Determination of Melting Point

The melting point of a solid crystalline substance is a critical indicator of its purity.

Methodology: Capillary Melting Point Method

 Sample Preparation: A small, finely powdered sample of 5-O-Methylquercetin is packed into a capillary tube to a height of 2-3 mm.



- Apparatus: A calibrated melting point apparatus is used.
- Procedure: The capillary tube is placed in the heating block of the apparatus. The
 temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the
 expected melting point.
- Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted. For pure compounds, this range is typically narrow.

Determination of Solubility

Solubility is a crucial parameter for drug formulation and bioavailability.

Methodology: Shake-Flask Method for Aqueous and Organic Solvents

- Preparation of Saturated Solution: An excess amount of 5-O-Methylquercetin is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- Sample Collection and Preparation: An aliquot of the supernatant is carefully withdrawn using a syringe fitted with a filter (e.g., $0.45~\mu m$) to remove undissolved solid. The filtered solution is then diluted with an appropriate solvent.
- Quantification: The concentration of 5-O-Methylquercetin in the diluted solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Determination of pKa

The acid dissociation constant (pKa) is essential for predicting the ionization state of a molecule at different pH values, which affects its solubility, permeability, and interaction with biological targets.



Methodology: UV-Vis Spectrophotometry

- Principle: The UV-Vis absorption spectrum of many flavonoids is pH-dependent due to the ionization of their hydroxyl groups.
- Sample Preparation: A stock solution of 5-O-Methylquercetin is prepared in a suitable solvent (e.g., methanol or DMSO).
- Titration: A series of buffer solutions with a range of known pH values are prepared. A small aliquot of the stock solution is added to each buffer solution.
- Spectral Measurement: The UV-Vis spectrum of each solution is recorded.
- Data Analysis: The absorbance at a specific wavelength where the neutral and ionized forms have different absorptivities is plotted against the pH. The pKa value corresponds to the pH at the midpoint of the resulting sigmoidal curve.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and overall ADME properties.

Methodology: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

- Principle: A correlation exists between the retention time of a compound on a reverse-phase HPLC column and its logP value.
- Standard Preparation: A series of standard compounds with known logP values are selected.
- Chromatographic Conditions: An isocratic mobile phase, typically a mixture of an organic solvent (e.g., methanol or acetonitrile) and water, is used with a C18 column.
- Analysis: The retention times of the standard compounds and 5-O-Methylquercetin are determined.
- Calculation: A calibration curve is generated by plotting the logarithm of the retention factor (k') of the standards against their known logP values. The logP of 5-O-Methylquercetin is then calculated from its retention factor using the calibration curve.



Biological Activity and Signaling Pathways

5-O-Methylquercetin is a known inhibitor of the enzyme NADPH oxidase 4 (NOX4).[8] NOX4 is a key source of reactive oxygen species (ROS) in various cell types and is implicated in a range of physiological and pathological processes, including cardiovascular diseases and fibrosis.

NOX4 Signaling Pathway

The inhibition of NOX4 by 5-O-Methylquercetin can modulate downstream signaling pathways that are activated by NOX4-derived ROS. These pathways include the Akt/mTOR and NF-κB signaling cascades, which are involved in cell growth, proliferation, and inflammation.[9]



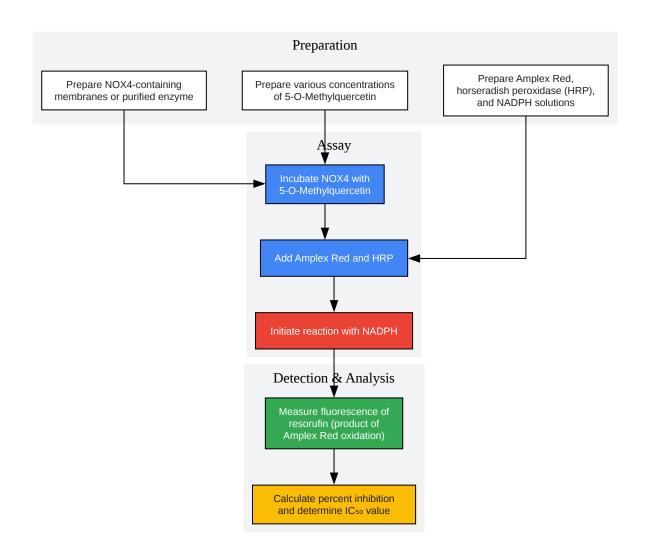
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Inhibition of the NOX4 signaling pathway by 5-O-Methylquercetin.

Experimental Workflow: NOX4 Inhibition Assay

A common method to assess the inhibitory activity of compounds against NOX4 is the Amplex Red assay, which measures the production of hydrogen peroxide (H₂O₂), a major product of NOX4.





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Workflow for a NOX4 inhibition assay using the Amplex Red method.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 5-O-Methylquercetin. The tabulated data and detailed experimental protocols serve as a



valuable resource for researchers engaged in the preclinical development of this promising flavonoid. Further investigation into its ADME properties and in vivo efficacy is warranted to fully elucidate its therapeutic potential. The provided diagrams of the NOX4 signaling pathway and a typical inhibition assay workflow offer a conceptual framework for continued research into its mechanism of action.

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